3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one
Brand Name: Vulcanchem
CAS No.: 1342087-35-7
VCID: VC7328444
InChI: InChI=1S/C5H8N4O/c1-9-3-2-7-4(8-6)5(9)10/h2-3H,6H2,1H3,(H,7,8)
SMILES: CN1C=CN=C(C1=O)NN
Molecular Formula: C5H8N4O
Molecular Weight: 140.146

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one

CAS No.: 1342087-35-7

Cat. No.: VC7328444

Molecular Formula: C5H8N4O

Molecular Weight: 140.146

* For research use only. Not for human or veterinary use.

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one - 1342087-35-7

Specification

CAS No. 1342087-35-7
Molecular Formula C5H8N4O
Molecular Weight 140.146
IUPAC Name 3-hydrazinyl-1-methylpyrazin-2-one
Standard InChI InChI=1S/C5H8N4O/c1-9-3-2-7-4(8-6)5(9)10/h2-3H,6H2,1H3,(H,7,8)
Standard InChI Key RBSMUNOPWWBNQF-UHFFFAOYSA-N
SMILES CN1C=CN=C(C1=O)NN

Introduction

Structural Identification and Molecular Properties

Molecular Formula and Connectivity

The compound’s molecular formula, C₅H₈N₄O, indicates a nitrogen-rich heterocyclic system. The pyrazinone ring (a six-membered dihydropyrazine with a ketone group) forms the core structure, substituted at position 3 by a hydrazinyl (-NH-NH₂) group and at position 1 by a methyl (-CH₃) group . This arrangement is corroborated by the SMILES notation (CN1C=CN=C(C1=O)NN), which explicitly defines the connectivity of atoms and functional groups .

Stereoelectronic Features

The InChI string (InChI=1S/C5H8N4O/c1-9-3-2-7-4(8-6)5(9)10/h2-3H,6H2,1H3,(H,7,8)) reveals the compound’s stereochemistry, highlighting the planar geometry of the pyrazinone ring and the sp² hybridization of the carbonyl-bearing carbon . The hydrazinyl group introduces two amine protons, enabling hydrogen bonding and coordination with metal ions, a feature common in catalyst design .

Comparative Analysis with Structural Analogs

While direct analogs of this compound are sparsely documented, related pyrazinone derivatives, such as 1-methyltetrahydropyrimidin-2(1H)-one (CID: 12867748), share similarities in ring saturation and substituent placement . Unlike the saturated tetrahydropyrimidinone system, 3-hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one retains partial unsaturation, conferring greater aromatic character and reactivity toward electrophilic substitution .

Spectroscopic and Computational Data

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry (IMS) predictions for 3-hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one provide insights into its gas-phase behavior. The CCS values vary with adduct formation, as shown below:

Adductm/zPredicted CCS (Ų)
[M+H]+141.07709125.2
[M+Na]+163.05903136.9
[M+NH4]+158.10363132.3
[M+K]+179.03297132.2
[M-H]-139.06253126.6
[M+Na-2H]-161.04448131.9

These values suggest a compact molecular geometry in the gas phase, with sodium adducts ([M+Na]+) exhibiting larger CCS due to increased ion size .

Tandem Mass Spectrometry (MS/MS) Fragmentation

Though experimental MS/MS data are unavailable, in silico fragmentation models predict cleavage at the N-N bond of the hydrazinyl group, yielding fragments at m/z 99 (C₄H₇N₂O⁺) and m/z 42 (N₂H₄⁺). Such patterns align with fragmentation behavior observed in hydrazine-containing heterocycles .

Synthetic Routes and Reactivity

Reactivity Profile

The hydrazinyl group’s nucleophilic nature predisposes the compound to:

  • Condensation Reactions: Formation of hydrazones with carbonyl compounds, useful in heterocycle synthesis.

  • Oxidative Cyclization: Under oxidative conditions, the hydrazine moiety may facilitate the formation of triazole or tetrazole rings .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s LogP (calculated via XLogP3-AA) is estimated at -0.5, indicating moderate hydrophilicity. Aqueous solubility is enhanced by hydrogen-bonding capacity from the hydrazinyl and carbonyl groups .

Thermal Stability

Differential scanning calorimetry (DSC) data, though unavailable for this compound, can be inferred from related dihydropyrazinones, which typically decompose above 200°C. The methyl group likely enhances stability compared to non-alkylated analogs .

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